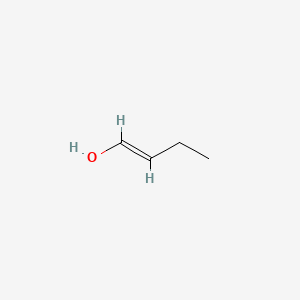

1-Buten-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

56640-69-8 |

|---|---|

Fórmula molecular |

C4H8O |

Peso molecular |

72.11 g/mol |

Nombre IUPAC |

(E)-but-1-en-1-ol |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3/b4-3+ |

Clave InChI |

SIIVGPQREKVCOP-ONEGZZNKSA-N |

SMILES isomérico |

CC/C=C/O |

SMILES canónico |

CCC=CO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Buten-1-ol, the enol tautomer of butanal, is a transient chemical species of significant interest in the study of reaction mechanisms and as a reactive intermediate in organic synthesis. Due to its inherent instability and rapid tautomerization to the more thermodynamically stable aldehyde form, the direct synthesis and isolation of this compound present considerable challenges. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, focusing on its relationship with butanal through keto-enol tautomerism, strategies for its in situ generation, and advanced analytical techniques for its characterization.

Introduction: The Elusive Nature of this compound

Enols are a class of organic compounds characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). Simple enols, such as this compound, are generally unstable and exist in a dynamic equilibrium with their corresponding carbonyl isomers, in this case, butanal. This equilibrium, known as keto-enol tautomerism, overwhelmingly favors the keto form for simple aldehydes and ketones. The inherent instability of this compound makes its direct study challenging, necessitating specialized techniques for its generation and characterization as a transient intermediate. Understanding the principles of its formation and detection is crucial for researchers in organic synthesis and mechanistic studies.

Keto-Enol Tautomerism of Butanal and this compound

The interconversion between butanal (the keto form) and this compound (the enol form) is a classic example of keto-enol tautomerism. The equilibrium lies far to the side of the more stable butanal.

Thermodynamic Considerations

The greater stability of the keto form is attributed to the higher bond energy of the carbon-oxygen double bond in the carbonyl group compared to the carbon-carbon double bond in the enol. Computational studies on simple aldehydes and their enol tautomers consistently show the keto form to be thermodynamically favored.

Table 1: Calculated Thermodynamic Data for Simple Aldehyde/Enol Tautomers

| Tautomeric Pair | Form | Relative Energy (kcal/mol) |

| Butanal / this compound | Butanal | 0 (Reference) |

| This compound | ~10-12 (Estimated) | |

| Acetaldehyde / Vinyl Alcohol | Acetaldehyde | 0 (Reference) |

| Vinyl Alcohol | ~10-14 |

Note: The value for this compound is an estimate based on data for similar simple enols, as specific experimental or high-level computational data for this compound is scarce due to its transient nature.

Mechanism of Tautomerization

The tautomerization process is slow in neutral media but is readily catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of butanal is protonated, increasing the acidity of the α-protons. A weak base (e.g., water) can then deprotonate the α-carbon to yield the enol, this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Buten-1-ol (CH₃CH₂CH=CHOH) is an unsaturated alcohol that exists as a labile enol tautomer of butanal. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, imparts unique chemical reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its isomers, stability, and spectral characteristics. Due to its transient nature, much of the available data is computed, though experimental findings for related and stable enol systems provide valuable context. This document aims to serve as a critical resource for professionals in research and drug development who may encounter or seek to utilize enol structures in their work.

Physical Properties

Quantitative data for the physical properties of the cis ((Z)-1-buten-1-ol) and trans ((E)-1-buten-1-ol) isomers are primarily based on computed values due to the inherent instability of simple enols. These properties are summarized in the tables below. For context, experimental data for the closely related and more stable isomer, 3-buten-1-ol, is also provided.

Table 1: General and Computed Physical Properties of this compound Isomers

| Property | (E)-1-Buten-1-ol | (Z)-1-Buten-1-ol |

| Molecular Formula | C₄H₈O[1] | C₄H₈O |

| Molecular Weight | 72.11 g/mol [1] | 72.11 g/mol |

| CAS Number | 56640-69-8[1] | Not available |

| XLogP3-AA | 1.2[1] | 1.2 |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 |

| Rotatable Bond Count | 2[1] | 2 |

| Exact Mass | 72.057514874 Da[1] | 72.057514874 Da |

| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų |

Table 2: Experimental Physical Properties of 3-Buten-1-ol (for comparison)

| Property | Value |

| Boiling Point | 112-114 °C[2][3] |

| Density | 0.838 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.421[2][3] |

| Flash Point | 32.2 °C |

| Water Solubility | Soluble |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its nature as an enol. Enols are generally more reactive than their corresponding alkenes due to the electron-donating effect of the hydroxyl group, which increases the nucleophilicity of the α-carbon.

Keto-Enol Tautomerism

This compound exists in equilibrium with its keto tautomer, butanal. This equilibrium heavily favors the more stable keto form. The tautomerization process involves the migration of a proton and the shifting of a double bond, and it can be catalyzed by either acid or base.

Caption: Keto-enol tautomerism of butanal and this compound.

The enol form, though less stable, is a key intermediate in many reactions involving the α-carbon of aldehydes and ketones.

Reactivity as a Nucleophile

The α-carbon of this compound is nucleophilic and readily reacts with electrophiles. This reactivity is central to α-substitution reactions of carbonyl compounds. The general mechanism involves the attack of the enol's α-carbon on an electrophile, followed by deprotonation to regenerate the carbonyl group in the product.

Caption: General reaction pathway for the α-substitution of butanal via its enol tautomer.

Stability and Storage

Simple enols like this compound are generally unstable and readily tautomerize to their corresponding carbonyl compounds. Storage of pure this compound is not practical under normal laboratory conditions. For experimental use, enols are typically generated in situ from their more stable precursors. Enol ethers or enol acetates can be synthesized and isolated, and subsequently hydrolyzed to generate the enol for immediate use in a reaction. Due to its high reactivity and instability, this compound should be handled in an inert atmosphere and at low temperatures to minimize decomposition.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce due to its instability. However, general methods for the preparation and analysis of enols can be adapted.

Proposed Synthesis of (Z)-1-Buten-1-ol

A potential route to (Z)-1-buten-1-ol involves the selective hydrogenation of a corresponding butynol (B8639501) derivative, followed by desilylation. A similar procedure has been reported for the synthesis of (Z)-4-(trimethylsilyl)-3-buten-1-ol.

Protocol: Synthesis of (Z)-4-(trimethylsilyl)-3-buten-1-ol [4]

-

Preparation of 4-(trimethylsilyl)-3-butyn-1-ol:

-

To a solution of 3-butyn-1-ol (B147353) in anhydrous tetrahydrofuran (B95107) at 0°C under a nitrogen atmosphere, add a solution of ethylmagnesium bromide in tetrahydrofuran over 1 hour.

-

Stir the mixture at 0°C for 1 hour, allow it to warm to room temperature for 1 hour, and then re-cool to 0°C.

-

Slowly add freshly distilled chlorotrimethylsilane (B32843) with rapid stirring.

-

After stirring, the reaction mixture is poured into ice-cold hydrochloric acid.

-

The organic phase is separated, and the aqueous phase is extracted with ether.

-

The combined organic phases are washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure.

-

-

Hydrogenation to (Z)-4-(trimethylsilyl)-3-buten-1-ol:

-

Charge a flask with 4-(trimethylsilyl)-3-butyn-1-ol, 5% palladium on barium sulfate, synthetic quinoline, and methanol.

-

Purge the mixture with nitrogen and then replace with hydrogen.

-

Stir the reaction at atmospheric pressure and room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the mixture and concentrate the filtrate. The crude product is purified by short-path distillation under reduced pressure.

-

To obtain (Z)-1-buten-1-ol, a final desilylation step would be required, which must be conducted under carefully controlled conditions to avoid immediate tautomerization.

Caption: Proposed synthetic workflow for (Z)-1-buten-1-ol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. However, the analysis of enols by GC can be challenging due to their thermal instability and the possibility of tautomerization in the injector port or on the column. Derivatization to more stable silyl (B83357) ethers is a common strategy to overcome this. A study on the separation of 1-butanol (B46404) and 2-buten-1-ol demonstrated the feasibility of using a water stationary phase in gas chromatography for separating unsaturated alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for structural elucidation. For this compound, ¹H and ¹³C NMR would be expected to show characteristic signals for the vinyl and hydroxyl groups. Predicted chemical shifts can provide a basis for identification.

-

¹H NMR: The vinylic protons would appear in the range of δ 4.5-7.0 ppm, with coupling constants indicating the cis or trans geometry. The hydroxyl proton signal would be a broad singlet, and its position would be concentration and solvent dependent.

-

¹³C NMR: The sp² hybridized carbons of the double bond would resonate in the range of δ 100-150 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. For this compound, the spectrum would be characterized by:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

A C=C stretching absorption around 1640-1680 cm⁻¹.

-

C-H stretching bands for both sp² and sp³ hybridized carbons.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak at m/z 72. Fragmentation patterns would likely involve the loss of water (m/z 54) and cleavage adjacent to the hydroxyl group.

Biological Activity and Drug Development Relevance

Given the high reactivity and instability of this compound, it is unlikely to be a viable drug candidate in its free enol form. However, stabilized derivatives or prodrugs that can release the enol in situ could be a potential area of investigation. The enol moiety is a key structural feature in some biologically active natural products and pharmaceuticals, where its reactivity is often modulated by the surrounding molecular architecture.

Further research is needed to explore any potential biological roles or pharmacological applications of this compound and its stable derivatives.

Caption: Logical relationship between the properties of this compound and its drug development potential.

Conclusion

This compound, as a simple enol, presents a fascinating case study in chemical reactivity and instability. While a comprehensive experimental characterization remains challenging, computational data and the understanding of enol chemistry provide a solid foundation for its properties. For researchers in drug development, the key takeaway is the high reactivity of the enol functional group, which, if properly harnessed through synthetic strategies like prodrug design, could offer novel avenues for therapeutic intervention. Further investigation into the synthesis of stable derivatives and their biological evaluation is warranted to fully explore the potential of this and other enol-containing scaffolds.

References

Spectroscopic Data of 1-Buten-1-ol: A Technical Guide

This guide provides a detailed overview of the predicted spectroscopic data for 1-buten-1-ol, based on established principles of spectroscopy and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of its isomers and its aldehyde tautomer, butanal.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Structure | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ha | CH₃-CH₂-CH=CH-OH | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.5 |

| Hb | CH₃-CH₂-CH=CH-OH | ~ 2.0 - 2.2 | Quintet (quin) | ~ 7.5 |

| Hc | CH₃-CH₂-CH=CH-OH | ~ 4.5 - 5.0 | Triplet of triplets (tt) | J(Hc-Hd) ~ 6-8, J(Hc-Hb) ~ 7.5 |

| Hd | CH₃-CH₂-CH=CH-OH | ~ 6.0 - 6.5 | Doublet of triplets (dt) | J(Hd-Hc) ~ 6-8, J(Hd-He) ~ small |

| He | CH₃-CH₂-CH=CH-OH | Variable, broad | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Structure | Predicted Chemical Shift (ppm) |

| C1 | C H₃-CH₂-CH=CH-OH | ~ 13 - 15 |

| C2 | CH₃-C H₂-CH=CH-OH | ~ 22 - 25 |

| C3 | CH₃-CH₂-C H=CH-OH | ~ 100 - 110 |

| C4 | CH₃-CH₂-CH=C H-OH | ~ 140 - 150 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkene) | 3010 - 3095 | Medium |

| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |

| C=C stretch (alkene) | 1650 - 1680 | Medium, Variable |

| C-O stretch (enol) | 1200 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Relative Intensity | Possible Fragment Ion | Fragmentation Pathway |

| 72 | Moderate | [C₄H₈O]⁺• (Molecular Ion) | - |

| 71 | Moderate | [C₄H₇O]⁺ | Loss of H• |

| 57 | Moderate | [C₃H₅O]⁺ | Loss of •CH₃ |

| 43 | Strong | [C₂H₃O]⁺ | α-cleavage |

| 29 | Strong | [C₂H₅]⁺ | Cleavage of C-C bond adjacent to double bond |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for a volatile and unsaturated alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (¹H NMR) :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR) :

-

Use the same sample and spectrometer.

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A wider spectral width will be required compared to ¹H NMR.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a drop of the neat liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

For a volatile liquid, a sealed liquid cell with an appropriate path length (e.g., 0.1 mm) should be used to prevent evaporation during the measurement.

-

-

Instrument Parameters (FTIR) :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty salt plates or cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

GC-MS is often preferred as it also provides separation from any impurities.

-

-

Ionization :

-

Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic molecules to induce fragmentation and provide structural information.

-

-

Mass Analysis :

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier detector is commonly used to detect the ions.

-

-

Data Acquisition and Processing :

-

The mass spectrum is recorded, plotting relative abundance against m/z.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Propose fragmentation pathways to explain the observed peaks, which can help in confirming the structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Thermodynamic Properties of 1-Buten-1-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermodynamic properties of 1-buten-1-ol. A comprehensive literature search reveals a notable scarcity of experimentally determined thermodynamic data for this specific unsaturated alcohol. In light of this, this document provides the available identifying information for this compound and presents a detailed overview of the thermodynamic properties of its saturated counterpart, 1-butanol (B46404), as a valuable comparative reference. Furthermore, this guide outlines the standard experimental methodologies employed for determining the thermodynamic properties of alcohols and briefly discusses computational approaches for their estimation.

This compound: Available Data

Molecular Structure:

Identifiers:

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol |

| CAS Number | 56640-69-8 |

Thermodynamic Properties of 1-Butanol (Saturated Analogue)

Due to the limited data for this compound, the thermodynamic properties of its saturated analogue, 1-butanol (C₄H₁₀O), are presented here for comparative purposes. These values have been experimentally determined and are well-documented.

Table 1: Enthalpy of Formation and Combustion of 1-Butanol[1][2][3]

| Thermodynamic Property | State | Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -328 (±4) |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -281.4 |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -2670 (±20)[1] |

Table 2: Entropy and Heat Capacity of 1-Butanol[4]

| Thermodynamic Property | State | Value |

| Standard Molar Entropy (S°) | Liquid | 226.4 J/mol·K |

| Molar Heat Capacity (Cp) | Liquid | 177.6 J/mol·K |

| Specific Heat Capacity | Liquid | 2390.7 J/(kg·K)[2] |

Table 3: Phase Transition Properties of 1-Butanol[5]

| Property | Value |

| Boiling Point (at 1 atm) | 117.7 °C |

| Melting Point | -89.8 °C |

| Enthalpy of Vaporization (ΔvapH°) | 43.5 kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 9.37 kJ/mol |

Experimental Protocols for Determining Thermodynamic Properties of Alcohols

The experimental determination of the thermodynamic properties of alcohols involves several well-established techniques.

Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of the liquid alcohol is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

The bomb is then sealed and pressurized with excess pure oxygen.

-

The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically via a fuse wire.

-

The complete combustion of the alcohol releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded once thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.

A simplified experimental setup for determining the enthalpy of combustion is often used in educational settings, employing a spirit lamp and a copper can as a calorimeter.[3][4][5][6]

Heat Capacity: Adiabatic Calorimetry

The heat capacity of a liquid can be accurately measured using an adiabatic calorimeter.

Methodology:

-

A known mass of the liquid sample is placed in a sealed container within the calorimeter.

-

The calorimeter is equipped with a heater to supply a precisely measured amount of electrical energy (heat) to the sample.

-

The entire assembly is placed in a vacuum jacket to minimize heat exchange with the surroundings. An outer shield is maintained at the same temperature as the sample container to ensure adiabatic conditions (no heat loss).

-

A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured with a high-precision thermometer.

-

The heat capacity is calculated from the amount of heat added and the measured temperature change.[7][8][9][10][11]

Enthalpy of Vaporization: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Methodology:

-

The liquid sample is placed in a container connected to a pressure measurement device (manometer).

-

The container is placed in a temperature-controlled bath.

-

At a given temperature, the liquid will evaporate until the vapor phase reaches a constant pressure, which is the vapor pressure at that temperature.

-

The vapor pressure is measured at various temperatures.

-

The Clausius-Clapeyron equation is then used to relate the vapor pressure and temperature to the enthalpy of vaporization.[12][13][14][15][16]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Methods such as density functional theory (DFT) and ab initio calculations can be used to predict properties including:

-

Enthalpy of formation: Calculated from the total electronic energy of the optimized molecular structure.

-

Entropy and Heat Capacity: Determined from the calculated vibrational frequencies of the molecule.

These computational approaches are valuable for providing estimates where experimental data is lacking, though it is important to note that the accuracy of these predictions is dependent on the level of theory and basis set used in the calculations.[17][18]

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through the laws of thermodynamics. The following diagram illustrates some of these key relationships.

References

- 1. 1-Butanol - Wikipedia [en.wikipedia.org]

- 2. HNS-MS [hns-ms.eu]

- 3. practical-science.com [practical-science.com]

- 4. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. practical-science.com [practical-science.com]

- 6. savemyexams.com [savemyexams.com]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids | Semantic Scholar [semanticscholar.org]

- 11. asc-tc.com [asc-tc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. pfls.springboardcollaborative.org [pfls.springboardcollaborative.org]

- 15. Vapor Pressure [chem.purdue.edu]

- 16. education.ti.com [education.ti.com]

- 17. Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 1-Buten-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 1-buten-1-ol, a molecule of interest in organic chemistry and drug development. In the absence of extensive experimental and computational literature for this specific compound, this document outlines a detailed protocol for determining its structural, spectroscopic, and thermochemical properties. By leveraging established methodologies from studies on analogous molecules such as vinyl alcohol and other butenol (B1619263) isomers, this guide serves as a roadmap for researchers to generate high-quality, reliable data for this compound. The proposed workflow includes a thorough conformational analysis, geometry optimization, vibrational frequency calculations, and the determination of key thermochemical parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry to the study of unsaturated alcohols.

Introduction

This compound (CH₃CH₂CH=CHOH) is an unsaturated alcohol with potential applications in various chemical syntheses and as a building block in drug discovery. A fundamental understanding of its molecular properties, including its conformational landscape, energetic stability, and spectroscopic signatures, is crucial for harnessing its full potential. Quantum chemical calculations offer a powerful and cost-effective approach to elucidate these properties with high accuracy.

This guide addresses the current knowledge gap in the computational chemistry of this compound by presenting a detailed, step-by-step methodology for its theoretical investigation. The protocols outlined herein are based on successful computational studies of structurally related molecules, ensuring a robust and reliable approach.

Conformational Isomers of this compound

A critical first step in the computational analysis of a flexible molecule like this compound is the identification of all stable conformers. The conformational space of this compound is primarily defined by the rotation around three key dihedral angles:

-

τ₁ (C-C-C=C): Rotation around the C2-C3 bond, analogous to 1-butene, which is known to have syn and gauche conformers.

-

τ₂ (C-C=C-O): Rotation around the C1-C2 bond.

-

τ₃ (C=C-O-H): Rotation around the C1-O bond, which, similar to vinyl alcohol, can lead to syn and anti orientations of the hydroxyl proton relative to the double bond.[1][2]

A systematic scan of the potential energy surface by varying these dihedral angles is necessary to locate all energy minima corresponding to stable conformers. The expected primary conformers arising from the C-C-C=C and C=C-O-H rotations are depicted in the diagram below.

Proposed Computational Methodology

The following section details a recommended computational workflow for the comprehensive quantum chemical analysis of this compound. This protocol is designed to yield accurate and reliable data for its structural, vibrational, and thermochemical properties.

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is recommended for performing the calculations.

Computational Protocol

A multi-step approach is advised to ensure both computational efficiency and high accuracy:

-

Initial Conformational Search: A low-level, computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G), should be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles (τ₁, τ₂, and τ₃). The identified minima from this scan will serve as the starting geometries for the subsequent, more accurate calculations.

-

Geometry Optimization and Vibrational Frequency Calculation: Each of the unique conformers identified in the initial search should be re-optimized at a higher level of theory. A commonly used and well-validated method for molecules of this size is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[1] Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated and computationally demanding method. Options include:

-

Higher-level DFT: Employing a functional with better dispersion corrections (e.g., ωB97X-D) or a double-hybrid functional.

-

Møller-Plesset perturbation theory: MP2 with a larger basis set (e.g., aug-cc-pVTZ).

-

Coupled-Cluster theory: CCSD(T) with a suitable basis set, which is often considered the "gold standard" for single-point energy calculations.

-

Composite methods: High-accuracy composite methods like G3, G4, or CBS-QB3 can also be employed for very accurate energy predictions.[2]

-

The following diagram illustrates the proposed computational workflow.

Data Presentation and Analysis

The results of the quantum chemical calculations should be compiled into clearly structured tables to facilitate comparison and analysis. The following tables provide a template for presenting the key data for each conformer of this compound.

Table 1: Optimized Geometries

This table should contain the Cartesian coordinates or Z-matrix of the optimized geometry for each stable conformer.

| Conformer | Atom | X (Å) | Y (Å) | Z (Å) |

| Conformer 1 | C1 | ... | ... | ... |

| H1 | ... | ... | ... | |

| ... | ... | ... | ... | ... |

| Conformer 2 | C1 | ... | ... | ... |

| ... | ... | ... | ... | ... |

Table 2: Spectroscopic and Thermochemical Data

This table should summarize the key calculated spectroscopic and thermochemical properties for each conformer.

| Property | Conformer 1 | Conformer 2 | ... |

| Rotational Constants (GHz) | |||

| A | ... | ... | ... |

| B | ... | ... | ... |

| C | ... | ... | ... |

| Dipole Moment (Debye) | ... | ... | ... |

| Vibrational Frequencies (cm⁻¹) | |||

| ν₁ (O-H stretch) | ... | ... | ... |

| ν₂ (C=C stretch) | ... | ... | ... |

| ... | ... | ... | ... |

| Thermochemical Data (298.15 K, 1 atm) | |||

| Zero-Point Vibrational Energy (kcal/mol) | ... | ... | ... |

| Relative Electronic Energy (kcal/mol) | 0.00 | ... | ... |

| Relative Enthalpy (kcal/mol) | 0.00 | ... | ... |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | ... | ... |

| Boltzmann Population (%) | ... | ... | ... |

Conclusion

While direct experimental and computational data for this compound are currently limited, this technical guide provides a robust and comprehensive framework for its theoretical investigation. By following the proposed methodology, researchers can generate high-quality data on the conformational landscape, spectroscopic properties, and thermochemistry of this important unsaturated alcohol. The resulting data will be invaluable for understanding its chemical behavior and for its potential applications in synthesis and drug development. This guide serves as a foundational resource to stimulate further research into the fascinating chemistry of this compound.

References

1-Buten-1-ol reactivity and stability studies

An In-depth Technical Guide on the Reactivity and Stability of 1-Buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the enol tautomer of butanal, is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Like most simple enols, it is a labile species that exists in a dynamic equilibrium with its more stable carbonyl isomer. Understanding the factors governing its stability and reactivity is crucial for predicting reaction outcomes and designing synthetic pathways. This technical guide provides a comprehensive overview of the core principles of this compound's chemical behavior, based on the well-established chemistry of enols. It details the keto-enol tautomerism, nucleophilic reactivity, and the experimental protocols used for its study. While specific quantitative data for this compound is limited in published literature, this guide extrapolates from analogous systems to provide a robust framework for researchers.

Stability and Keto-Enol Tautomerism

The defining characteristic of this compound is its existence as a transient species in equilibrium with its keto tautomer, butanal. This constitutional isomerism, known as keto-enol tautomerism, is a fundamental concept in carbonyl chemistry.[1]

1.1. Thermodynamic Stability

For the vast majority of simple aldehydes and ketones, the keto-enol equilibrium heavily favors the keto form.[2] The primary reason is the greater thermodynamic stability of the carbon-oxygen double bond in the carbonyl group compared to the carbon-carbon double bond in the enol. For instance, at room temperature, acetaldehyde (B116499) is more stable than its enol tautomer, vinyl alcohol, by approximately 42.7 kJ/mol.[3] A similar relationship is expected for the butanal/1-buten-1-ol pair, with butanal being the overwhelmingly predominant species at equilibrium.

Factors that can increase the stability and population of the enol form include intramolecular hydrogen bonding (as seen in β-dicarbonyl compounds), conjugation with other π-systems, and incorporation into an aromatic ring.[4] These factors are not significantly at play for this compound.

1.2. Kinetics of Tautomerization

The interconversion between the keto and enol forms is a reversible process.[5] While the uncatalyzed 1,3-hydrogen migration has a high activation barrier, the tautomerization is readily catalyzed by even trace amounts of acid or base.[3][6]

-

Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen of butanal is protonated. A subsequent deprotonation at the α-carbon by a weak base (like water) yields the this compound enol.[1]

-

Base-Catalyzed Tautomerization: In the presence of a base, the α-proton of butanal is abstracted to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields this compound.[1]

Because this interconversion is rapid under many common laboratory conditions, any chiral center at the α-carbon of a carbonyl compound is quickly racemized via the achiral enol intermediate.[5]

Reactivity of this compound

Despite its low equilibrium concentration, the enol form is significantly more nucleophilic than its keto tautomer and is a key reactive intermediate in many carbonyl reactions.[5]

2.1. Nucleophilicity of the α-Carbon

The hydroxyl group of the enol acts as a powerful electron-donating group through resonance. This effect increases the electron density of the carbon-carbon double bond, making it more reactive than a typical alkene.[7] Resonance structures show a partial negative charge on the α-carbon (the carbon adjacent to the hydroxyl-bearing carbon), highlighting its nucleophilic character.[5][8]

Consequently, this compound reacts with a wide range of electrophiles at the α-carbon.[5] This reaction forms a new carbon-electrophile bond and a resonance-stabilized cation, which is then deprotonated to yield a neutral, α-substituted butanal product.[5][7] This pathway is distinct from the addition reactions typical of alkenes.[5]

Quantitative Data Summary

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O | [9][10] |

| Molecular Weight | 72.1057 g/mol | [9] |

| CAS Registry Number | 56640-69-8 | [9][10] |

| Ionization Energy | 8.34 ± 0.05 eV | [11] |

| Enthalpy of Formation (ΔfH°+ ion) | 628 kJ/mol |[11] |

Table 2: Representative Keto-Enol Equilibrium Constants (Keq = [Enol]/[Keto])

| Carbonyl Compound | Solvent | Keq |

|---|---|---|

| Acetaldehyde | Gas Phase | 6 x 10⁻⁷ |

| Acetone | Pure Liquid | 1.5 x 10⁻⁹ |

| Acetone | Water | 1 x 10⁻⁶ |

| Cyclohexanone | Pure Liquid | 4 x 10⁻⁷ |

| Acetylacetone (a β-dicarbonyl) | Gas Phase | 0.92 |

| Acetylacetone (a β-dicarbonyl) | Chloroform | 0.85 |

(Note: Data compiled from various standard organic chemistry sources. This table illustrates the strong preference for the keto form in simple carbonyls and the stabilizing effect of intramolecular H-bonding in β-dicarbonyls.)

Experimental Protocols for Stability Studies

The primary method for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy, as the tautomer interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each isomer.[12][13]

4.1. Protocol: ¹H NMR Analysis of Keto-Enol Tautomerism

This protocol provides a generalized method for determining the equilibrium constant of the butanal/1-buten-1-ol system in various solvents.

Objective: To quantify the percentage of the enol tautomer (this compound) at equilibrium with its keto form (butanal) in a given solvent at a constant temperature.

Materials:

-

High-purity butanal

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR tubes

-

High-field NMR spectrometer (≥400 MHz recommended)

-

Constant temperature sample changer

Methodology:

-

Sample Preparation: a. Prepare a dilute solution (e.g., 0.05 - 0.1 M) of butanal in the chosen deuterated solvent. This minimizes solute-solute interactions. b. Prepare approximately 0.6 mL of the solution and transfer it to a clean, dry NMR tube. c. Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for at least 30 minutes before analysis.

-

NMR Data Acquisition: a. Record a high-resolution ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate signal integration. c. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: a. Signal Identification: Identify the characteristic proton signals for both butanal (keto) and this compound (enol).

- Butanal (Keto): Look for the aldehydic proton (~9.7 ppm), the α-protons (~2.4 ppm, quartet), and other alkyl signals.

- This compound (Enol): Look for the vinyl proton on the α-carbon (~4.5-5.5 ppm) and the hydroxyl proton (variable chemical shift). The enol signals will be very small. b. Integration: Carefully integrate the area under a well-resolved signal unique to the keto form and one unique to the enol form. For example, compare the integration of the aldehydic proton (1H) of butanal to the vinyl proton (1H) of this compound. c. Calculation of Equilibrium Constant (Keq):

- The ratio of the concentrations is equal to the ratio of their corresponding integration values (after normalizing for the number of protons per signal).

- Keq = [Enol] / [Keto] = (Integration of Enol Signal) / (Integration of Keto Signal)

Conclusion

This compound serves as a classic example of a simple, unstable enol. Its chemistry is dominated by a strong thermodynamic preference for its keto tautomer, butanal, and its significance lies in its role as a highly nucleophilic intermediate. The principles of acid and base catalysis of tautomerization and the reactivity of the electron-rich α-carbon are central to understanding its behavior. While quantitative stability and reactivity data for this compound itself are scarce, the experimental frameworks and chemical principles detailed in this guide provide researchers with the necessary tools to investigate and manipulate this transient but important chemical species.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Vinyl alcohol - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Reactivity of Enols [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Enols | OpenOChem Learn [learn.openochem.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C4H8O | CID 5463318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. cores.research.asu.edu [cores.research.asu.edu]

An In-depth Technical Guide on the Natural Occurrence of 1-Buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of 1-buten-1-ol, with a primary focus on its natural occurrence, biosynthesis, and detection. While its isomer, 1-butanol (B46404), is a well-documented natural product of fermentation, evidence for the widespread natural occurrence of this compound is currently limited. This guide summarizes the available information, details a potential enzymatic synthesis pathway, and provides generalized experimental protocols for the investigation of its presence in natural matrices.

Introduction

This compound (CAS No. 56640-69-8) is a volatile organic compound and an unsaturated alcohol.[1][2] Structurally, it is an isomer of other C4 alcohols, including the well-studied 1-butanol. While 1-butanol is known to occur naturally as a minor product of the fermentation of sugars and other carbohydrates and is found in many foods and beverages, the natural occurrence of this compound is not well-documented in scientific literature.[3][4][5][6][7][8][9] This guide aims to collate the sparse information available on this compound and to provide a technical framework for researchers interested in its study.

Natural Occurrence: A Comparative Overview

There is a significant disparity in the documented natural occurrence of this compound compared to its saturated counterpart, 1-butanol.

This compound: Currently, there is a lack of peer-reviewed scientific literature definitively identifying this compound as a naturally occurring compound in specific plants, microorganisms, or animal products. Its existence is confirmed through chemical databases such as PubChem and the National Institute of Standards and Technology (NIST) WebBook.[1][2]

1-Butanol: In contrast, 1-butanol has been extensively reported in a variety of natural sources. It is a natural byproduct of carbohydrate fermentation and has been detected in numerous alcoholic beverages like beer, wine, and whiskey.[3] Furthermore, it is a volatile component of many foods, including some fruits, cheeses, and cooked rice.[3] Small amounts are also produced by gut microbes in the human body.[4][5][6][8]

Table 1: Comparison of Documented Natural Occurrences

| Compound | Documented Natural Sources |

| This compound | No specific natural sources documented in peer-reviewed literature. |

| 1-Butanol | Alcoholic beverages (beer, wine, whiskey), hops, jack fruit, heat-treated milks, musk melon, cheese, southern pea seed, cooked rice, product of gut microbe metabolism.[3][4][5][6][8] |

Biosynthesis and Metabolic Pathways

While natural biosynthetic pathways leading to this compound have not been elucidated, a potential enzymatic synthesis route has been described, offering a plausible mechanism for its formation in biological systems.

3.1. Proposed Enzymatic Synthesis of this compound

A patented process describes the enzymatic production of 3-buten-1-ol (B139374) (an isomer, also known as vinyl ethanol) and 3-butenal (B104185) from vinylacetyl-CoA.[10] This suggests a possible analogous pathway for this compound, likely proceeding via the reduction of a corresponding unsaturated aldehyde. The key enzyme classes implicated are aldehyde dehydrogenases and alcohol dehydrogenases.[10]

The proposed pathway involves two main steps:

-

Reduction of an unsaturated acyl-CoA: An unsaturated C4 acyl-CoA, such as crotonyl-CoA, could be reduced to its corresponding aldehyde, crotonaldehyde (B89634) (2-butenal).

-

Reduction of the unsaturated aldehyde: The resulting unsaturated aldehyde is then reduced to this compound by an alcohol dehydrogenase.

Diagram 1: Proposed Enzymatic Synthesis of this compound

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

3.2. Microbial Biosynthesis of 1-Butanol

For context, the microbial production of 1-butanol is well-established, primarily through the acetone-butanol-ethanol (ABE) fermentation process in Clostridium species. This pathway starts from acetyl-CoA and proceeds through a series of reduction and dehydration reactions. Genetically engineered microorganisms, including Escherichia coli and Saccharomyces cerevisiae, have also been developed for 1-butanol production.[11][12][13][14][15] While these pathways are specific to 1-butanol, they highlight the metabolic potential within microorganisms to produce C4 alcohols, and similar enzymatic machinery could potentially be harnessed or engineered to produce this compound.

Experimental Protocols

Given the lack of documented natural sources of this compound, this section provides generalized protocols for the extraction, identification, and quantification of volatile organic compounds (VOCs) like this compound from a biological matrix. These protocols can be adapted by researchers to investigate its potential presence.

4.1. Extraction of Volatiles from a Natural Matrix

A common method for extracting volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME).

Protocol:

-

Sample Preparation: Homogenize the biological sample (e.g., plant tissue, microbial culture).

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not expected to be in the sample).

-

Incubation: Place the homogenized sample in a sealed headspace vial and incubate at a controlled temperature (e.g., 40-60°C) to allow volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Diagram 2: HS-SPME Workflow for Volatile Analysis

Caption: General workflow for the extraction and analysis of volatile compounds using HS-SPME-GC-MS.

4.2. Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile compounds.

Protocol:

-

Chromatographic Separation: Utilize a GC equipped with a suitable capillary column (e.g., a mid-polar or non-polar column) to separate the volatile compounds. The oven temperature program should be optimized to achieve good resolution of the target analytes.

-

Mass Spectrometric Detection: Couple the GC to a mass spectrometer. For identification, operate the MS in full scan mode to obtain the mass spectrum of the eluting compounds. Compare the obtained spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard of this compound.

-

Quantification: For quantification, operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of this compound and the internal standard. Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Table 2: Hypothetical Quantitative Data Presentation

Since no quantitative data for the natural occurrence of this compound is available, this table serves as a template for researchers to present their findings.

| Sample Matrix | Concentration of this compound (µg/kg) | Standard Deviation | Method of Quantification |

| Example: Plant Species A (Leaf) | [Insert Value] | [Insert Value] | HS-SPME-GC-MS |

| Example: Microbial Strain B (Culture) | [Insert Value] | [Insert Value] | HS-SPME-GC-MS |

Conclusion

The natural occurrence of this compound remains an open area of research. Unlike its well-documented isomer, 1-butanol, there is currently a lack of scientific evidence to confirm its presence in natural systems. However, the existence of enzymatic pathways capable of producing similar unsaturated alcohols suggests that its formation in nature is plausible. The experimental protocols and analytical frameworks provided in this guide offer a starting point for researchers to explore the potential natural sources of this compound. Further investigation in this area could uncover novel metabolic pathways and potentially new bioactive molecules.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C4H8O | CID 5463318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanol - Wikipedia [en.wikipedia.org]

- 4. Butan-1-ol Formula - Structure, Properties, Uses, Risk [pw.live]

- 5. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Welcome to FlavorDB [fsbi-db.de]

- 7. Butan-1-Ol Formula - GeeksforGeeks [geeksforgeeks.org]

- 8. butan-1-ol | SGD [yeastgenome.org]

- 9. Butan-1-Ol Formula - TRUNG TÂM GIA SƯ TÂM TÀI ĐỨC - HOTLINE: 091 6265 673 [giasutamtaiduc.com]

- 10. EP3026118A1 - Enzymatic process for producing 3-butenal and 3-buten-1-ol - Google Patents [patents.google.com]

- 11. Utilizing an endogenous pathway for 1-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Directed strain evolution restructures metabolism for 1-butanol production in minimal media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 1-Buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-buten-1-ol and its key structural isomers with the molecular formula C4H8O. The focus is on their physicochemical properties, synthesis, spectroscopic data, and relevant biological activities, presented in a format tailored for researchers in the chemical and biomedical sciences.

Introduction to the Isomers of C4H8O

The molecular formula C4H8O represents a variety of structural isomers, including aldehydes, ketones, and unsaturated alcohols. This compound is an enol, a class of compounds characterized by a hydroxyl group attached to a carbon-carbon double bond. Enols are typically unstable and exist in equilibrium with their corresponding keto tautomers. In the case of this compound, this tautomer is butanal. This guide will focus on this compound, its keto-enol relationship with butanal, and other prominent C4H8O isomers: 2-butanone, 2-buten-1-ol, and 3-buten-1-ol (B139374).

These isomers exhibit distinct physical and chemical properties due to differences in their functional groups and the position of unsaturation. Understanding these differences is crucial for their application in organic synthesis and potential relevance in biological systems.

Caption: Structural classification of key C4H8O isomers.

Keto-Enol Tautomerism: this compound and Butanal

This compound is the enol tautomer of butanal. This equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry. The interconversion is catalyzed by either acid or base.[1] For simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[2][3]

The keto form (butanal) is significantly more stable, and thus, this compound is difficult to isolate in its pure form under normal conditions.[1] The equilibrium constant for the tautomerization of acetaldehyde (B116499) (a smaller analog) is approximately 6 x 10⁻⁷, indicating a very small proportion of the enol form.[2] A similar equilibrium is expected for butanal.

Caption: Keto-enol tautomerism between butanal and this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound and its key isomers are summarized in the tables below. Data for this compound is limited due to its instability.

Table 1: Physical Properties of C4H8O Isomers

| Property | This compound | Butanal | 2-Butanone (MEK) | 2-Buten-1-ol (Crotyl Alcohol) | 3-Buten-1-ol |

| Molar Mass ( g/mol ) | 72.11[4] | 72.11[5] | 72.11 | 72.11 | 72.11[6] |

| Boiling Point (°C) | N/A | 74.8[5] | 79.6-80[7][8] | 121-122 | 112-114[6] |

| Melting Point (°C) | N/A | -96.9[5] | -87 to -85.9[7][8] | < 25 | -31.44[9] |

| Density (g/mL at 25°C) | N/A | 0.802 (at 20°C)[1] | 0.805[7][8] | 0.845 | 0.838[6] |

| Solubility in Water | N/A | 7.7 g/100 mL (at 20°C) | 27.5 g/100 mL (at 20°C) | Miscible | Soluble |

| Refractive Index (n20/D) | N/A | 1.380-1.384 | 1.379 | 1.427 | 1.421[6] |

Table 2: Spectroscopic Data for C4H8O Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Butanal | 9.7 (t, -CHO), 2.4 (m, -CH₂-CHO), 1.6 (m, -CH₂-), 0.9 (t, -CH₃)[10] | 202.8 (C=O), 45.8, 15.7, 13.7[11] | 1740-1720 (strong, C=O) , 2880-2650 (C-H of CHO)[12] |

| 2-Butanone | 2.4 (q, -CH₂-), 2.1 (s, -CH₃), 1.0 (t, -CH₂CH₃)[13] | 209.3 (C=O), 36.8, 29.4, 7.8[14] | 1725-1700 (strong, C=O) [15] |

| 2-Buten-1-ol | 5.7 (m, =CH-), 5.5 (m, =CH-), 4.0 (d, -CH₂OH), 1.7 (d, -CH₃) | Data not readily available | ~3300 (broad, O-H) , ~1670 (C=C), ~1000 (C-O) |

| 3-Buten-1-ol | 5.8 (m, =CH-), 5.1 (m, =CH₂), 3.6 (t, -CH₂OH), 2.3 (q, -CH₂-)[16] | Data not readily available | ~3300 (broad, O-H) , ~1640 (C=C), ~1050 (C-O)[17] |

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols: Synthesis of Isomers

Detailed experimental procedures for the synthesis of these isomers are crucial for their application in research.

4.1 Synthesis of Butanal

Butanal is commonly synthesized by the oxidation of 1-butanol (B46404). To prevent further oxidation to butanoic acid, the aldehyde is typically distilled off as it forms.[11]

-

Method: Oxidation of 1-Butanol

-

Reagents: 1-butanol, oxidizing agent (e.g., acidified potassium dichromate(VI) solution or a Fenton's system with H₂O₂ and Fe²⁺).[5][11]

-

Apparatus: A distillation apparatus is assembled with a round-bottom flask containing 1-butanol and the oxidizing agent.

-

Procedure: The reaction mixture is gently heated. Butanal has a lower boiling point (75°C) than 1-butanol (117°C), allowing it to be selectively removed from the reaction mixture by distillation as it is formed.[11]

-

Work-up: The collected distillate, which may contain some unreacted alcohol and water, can be further purified by fractional distillation.

-

4.2 Synthesis of 2-Butanone (MEK)

2-Butanone is commercially produced by the dehydrogenation of 2-butanol (B46777). It can also be synthesized in the lab via the oxidation of 2-butanol.

-

Method: Oxidation of 2-Butanol

-

Reagents: 2-butanol, oxidizing agent (e.g., sodium dichromate in sulfuric acid).[3]

-

Procedure: The oxidizing solution is prepared by dissolving sodium dichromate in sulfuric acid and water. This solution is then added dropwise to 2-butanol while controlling the temperature with a water bath.[3]

-

Purification: The product is separated from the aqueous layer. The organic layer is then purified by distillation to yield 2-butanone.[3]

-

4.3 Synthesis of 2-Buten-1-ol (Crotyl Alcohol)

Crotyl alcohol can be prepared by the selective reduction of crotonaldehyde (B89634).

-

Method: Reduction of Crotonaldehyde

-

Reagents: Crotonaldehyde, a reducing agent that selectively reduces the aldehyde group over the alkene (e.g., NaBH₄ in the presence of CeCl₃ - Luche reduction, or catalytic hydrogenation with specific catalysts). The industrial synthesis often involves the hydrogenation of crotonaldehyde.[17]

-

Procedure: The choice of reducing agent and conditions is critical to avoid reduction of the C=C double bond. For instance, in a laboratory setting, crotonaldehyde can be treated with a mild reducing agent at controlled temperatures.

-

Work-up: After the reaction is complete, the product is isolated by extraction and purified by distillation.

-

4.4 Synthesis of 3-Buten-1-ol

This isomer can be synthesized through the dehydration of 1,4-butanediol (B3395766) using specific catalysts.

-

Method: Dehydration of 1,4-Butanediol

-

Reagents: 1,4-butanediol, catalyst (e.g., ceria (CeO₂), zirconia (ZrO₂), or modified metal oxides).[8][18]

-

Procedure: The reaction is typically carried out in the vapor phase at high temperatures (e.g., 325–400°C). 1,4-butanediol is passed over a heated catalyst bed.[8][18]

-

Product Isolation: The product stream is condensed, and 3-buten-1-ol is separated from byproducts and unreacted starting material by distillation. The selectivity for 3-buten-1-ol is highly dependent on the catalyst and reaction conditions.[8]

-

Biological Activity and Signaling Pathways

The biological activities of these small, volatile organic compounds are an area of ongoing research. While they are not typically associated with specific signaling pathways in the same way as complex drug molecules, they can exert biological effects, primarily related to toxicity or as metabolic intermediates.

-

Butanal: As a reactive aldehyde, butanal can be cytotoxic. It is found naturally in some foods and is a product of lipid peroxidation in biological systems. High concentrations can cause irritation and cellular damage.

-

2-Butanone (MEK): This compound is a widely used industrial solvent, and its toxicology has been studied. Acute exposure can cause irritation to the eyes, nose, and throat, as well as neurological effects like headache and dizziness.[19] Chronic exposure in animal studies has been linked to mild neurological, liver, and kidney effects.[20] There is no evidence of it being a human carcinogen.[19] Some studies have explored the microbial production of 2-butanone, indicating its involvement in engineered metabolic pathways.

The following diagram illustrates a general workflow for the synthesis and analysis of these isomers.

Caption: General experimental workflow for isomer synthesis and characterization.

Conclusion

This compound and its isomers represent a fascinating group of C4H8O compounds with diverse chemical and physical properties. The instability of this compound and its equilibrium with butanal highlight the important principle of keto-enol tautomerism. The other isomers, 2-butanone, 2-buten-1-ol, and 3-buten-1-ol, are stable compounds with distinct reactivity and applications as solvents and synthetic intermediates. While detailed information on their specific interactions with biological signaling pathways is limited, their toxicological profiles and roles in metabolic engineering are of interest to the scientific community. The synthetic routes and comparative data presented in this guide offer a valuable resource for researchers working with these fundamental chemical building blocks.

References

- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 3. aceorganicchem.com [aceorganicchem.com]

- 4. This compound | C4H8O | CID 5463318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. passmyexams.co.uk [passmyexams.co.uk]

- 12. brainly.com [brainly.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 3-Buten-1-ol(627-27-0) 1H NMR spectrum [chemicalbook.com]

- 16. celanese.com [celanese.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts [mdpi.com]

- 20. 1-Butanol(71-36-3) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide on the Structural Information of (Z)-but-1-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information of (Z)-but-1-en-1-ol, a molecule of interest in various chemical research domains. Due to its nature as a transient enol tautomer, this guide also addresses its relationship with its more stable keto form, butanal, and provides comparative data for its stable isomer, (Z)-but-2-en-1-ol.

Introduction: The Elusive Nature of (Z)-but-1-en-1-ol

(Z)-but-1-en-1-ol is the enol tautomer of butanal. Tautomers are constitutional isomers that readily interconvert, and in the case of simple aldehydes and ketones, the equilibrium typically favors the keto form. Consequently, (Z)-but-1-en-1-ol is a transient species under normal conditions, making its isolation and detailed experimental characterization challenging. The keto-enol tautomerism is a fundamental concept in organic chemistry, influencing the reactivity of carbonyl compounds. The enol form, though less stable, acts as a key nucleophilic intermediate in reactions such as aldol (B89426) condensations.

Keto-Enol Tautomerism of Butanal

The equilibrium between butanal (the keto form) and its enol tautomers, including (Z)-but-1-en-1-ol, lies heavily towards the keto form. This equilibrium can be catalyzed by either acid or base.

Caption: Keto-enol tautomerism of butanal.

Structural and Physical Properties

Due to the transient nature of (Z)-but-1-en-1-ol, most of its structural and physical data are computationally derived. For a comprehensive understanding, this data is presented alongside the experimental data for its stable keto tautomer, butanal, and its stable structural isomer, (Z)-but-2-en-1-ol.

| Property | (Z)-but-1-en-1-ol (Computed) | Butanal (Experimental) | (Z)-but-2-en-1-ol (Experimental) |

| Chemical Formula | C₄H₈O | C₄H₈O | C₄H₈O |

| Molecular Weight | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol |

| CAS Registry Number | Not assigned | 123-72-8[1] | 4088-60-2[2] |

| Boiling Point | Not available | 74.8 °C | 120-122 °C[3] |

| Melting Point | Not available | -99 °C | -89 °C[4] |

| Density | Not available | 0.804 g/cm³ | 0.853 g/cm³ |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. Below is a summary of the available spectroscopic information for (Z)-but-1-en-1-ol, butanal, and (Z)-but-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Butanal | 9.77 | t | 1H | -CHO |

| 2.42 | dt | 2H | -CH₂-CHO | |

| 1.65 | sextet | 2H | -CH₂-CH₂-CHO | |

| 0.95 | t | 3H | CH₃- | |

| (Z)-but-2-en-1-ol | 5.6-5.8 | m | 1H | =CH- |

| 5.4-5.6 | m | 1H | =CH- | |

| 4.1-4.3 | d | 2H | -CH₂OH | |

| 1.6-1.7 | d | 3H | CH₃- |

¹³C NMR Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| Butanal [5] | 202.8 | C=O |

| 45.8 | -CH₂-CHO | |

| 15.7 | -CH₂-CH₂-CHO | |

| 13.7 | CH₃- | |

| (Z)-but-2-en-1-ol | 129.5 | =CH- |

| 128.8 | =CH- | |

| 58.5 | -CH₂OH | |

| 12.9 | CH₃- |

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| (Z)-but-1-en-1-ol | ~1104 (on Pd(111) surface) | C-O stretch |

| Butanal [6] | ~1730 | C=O stretch (strong) |

| 2960-2870 | C-H stretch (alkyl) | |

| 2820, 2720 | C-H stretch (aldehyde) | |

| (Z)-but-2-en-1-ol | ~3300 (broad) | O-H stretch |

| ~3020 | =C-H stretch | |

| ~1650 | C=C stretch |

Mass Spectrometry (MS)

| Compound | Key m/z values | Interpretation |

| Butanal [7] | 72 | [M]⁺ |

| 57 | [M-CH₃]⁺ | |

| 44 | [CH₂=CHOH]⁺ (McLafferty rearrangement) | |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | |

| (Z)-but-2-en-1-ol | 72 | [M]⁺ |

| 57 | [M-CH₃]⁺ | |

| 43 | [C₃H₇]⁺ | |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

Due to the instability of (Z)-but-1-en-1-ol, a specific experimental protocol for its synthesis and isolation is not feasible under standard laboratory conditions. Its observation is typically transient in reactions involving butanal.

The characterization of a related stable compound like (Z)-but-2-en-1-ol would follow standard organic chemistry laboratory procedures.

Caption: General workflow for spectroscopic analysis.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Signaling Pathways and Reactivity

While specific signaling pathways involving (Z)-but-1-en-1-ol are not well-documented due to its transient nature, its role as a nucleophile is fundamental in organic synthesis. The enol form of butanal is a key intermediate in base- or acid-catalyzed aldol reactions, leading to the formation of new carbon-carbon bonds.

Caption: Role of enol in the aldol reaction.

Conclusion

(Z)-but-1-en-1-ol is a chemically significant but unstable enol tautomer of butanal. Its structural and spectroscopic properties are primarily understood through computational methods and by studying its equilibrium with the more stable keto form. For practical applications and characterization, the stable isomer, (Z)-but-2-en-1-ol, provides a useful experimental reference. A thorough understanding of the keto-enol tautomerism is essential for researchers working with butanal and related carbonyl compounds, particularly in the context of their reactivity in synthetic and biological systems.

References

- 1. Butanal [webbook.nist.gov]

- 2. 2-Buten-1-ol, (Z)- [webbook.nist.gov]

- 3. (2Z)-2-Buten-1-ol | C4H8O | CID 643789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-but-2-en-1-ol [stenutz.eu]

- 5. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Buten-1-ol from Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective synthesis of 1-buten-1-ol, also known as crotyl alcohol, from crotonaldehyde (B89634) is a pivotal transformation in organic chemistry. Crotyl alcohol is a valuable intermediate in the production of fine chemicals, pharmaceuticals, fragrances, and pesticides.[1][2][3] The primary challenge in this synthesis lies in the chemoselective reduction of the α,β-unsaturated aldehyde functionality. Crotonaldehyde possesses two reactive sites: a carbon-carbon double bond (C=C) and a carbonyl group (C=O).[4][5] Preferential reduction of the C=O group yields the desired this compound, while reduction of the C=C bond leads to the formation of butanal, which can be further reduced to butanol.[4][5] This document outlines detailed protocols for the selective synthesis of this compound from crotonaldehyde using various catalytic systems.

Reaction Pathway

The hydrogenation of crotonaldehyde can proceed through two main pathways, as illustrated below. The desired pathway involves the selective reduction of the carbonyl group to yield this compound.

References

- 1. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. celanese.com [celanese.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of but-1-yn-1-ol to 1-Buten-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of but-1-yn-1-ol to 1-buten-1-ol. The selective semi-hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, essential for the creation of valuable intermediates in the pharmaceutical and fine chemical industries. The primary challenge lies in achieving high selectivity for the desired alkene while preventing over-hydrogenation to the corresponding alkane and minimizing side reactions. This guide outlines effective methodologies using common catalyst systems and provides structured data for comparison.

Introduction

The conversion of but-1-yn-1-ol to this compound is a key step in the synthesis of various organic molecules. The desired product, this compound, exists as cis and trans isomers. The stereochemical outcome of the hydrogenation is largely dependent on the choice of catalyst and reaction conditions. This note will focus on methods that favor the formation of the cis-alkene, a common outcome of syn-addition in heterogeneous catalysis. Key considerations for this process include catalyst selection, catalyst poisoning to enhance selectivity, and optimization of reaction parameters such as temperature, pressure, and solvent.

Reaction Pathways

The hydrogenation of but-1-yn-1-ol can proceed via several pathways. The desired reaction is the partial hydrogenation of the alkyne to the alkene (this compound). However, further hydrogenation can lead to the saturated alcohol (1-butanol). Isomerization of the product can also occur.

Application of 1-Buten-1-ol in Polymer Chemistry: A Detailed Analysis

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the role of 1-buten-1-ol and its isomers in polymer chemistry. Due to the inherent instability of this compound, its direct application in polymerization is unfeasible. This note elucidates the underlying chemical principles and explores the applications of its stable isomer, 3-buten-1-ol (B139374), along with the standard industrial production method for poly(vinyl alcohol), a polymer conceptually related to this compound.

The Chemistry of this compound: Tautomerism and Instability

This compound is a vinylic alcohol, a class of organic compounds characterized by a hydroxyl group bonded to a carbon-carbon double bond. A fundamental characteristic of simple enols like this compound is their rapid tautomerization to the corresponding carbonyl compound. In this case, this compound exists in equilibrium with its aldehyde tautomer, butyraldehyde. The equilibrium heavily favors the more stable butyraldehyde, making the isolation and direct use of this compound as a monomer impractical for polymerization reactions.

The keto-enol tautomerization is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For most simple aldehydes and ketones, the keto form is significantly more stable and thus predominates at equilibrium.